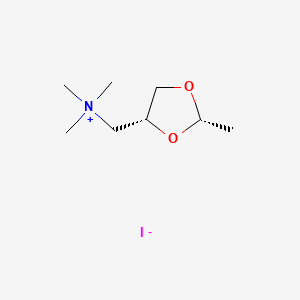

(+)-cis-Dioxolane iodide

Description

Evolution of Chiral Hypervalent Iodine Chemistry

Hypervalent iodine compounds, which possess an iodine atom in a higher-than-normal oxidation state, have become increasingly important in organic synthesis over the past few decades. sioc-journal.cn Their reactivity often mirrors that of transition metals, offering mild reaction conditions, low toxicity, and cost-effectiveness. sioc-journal.cn The history of these reagents dates back to 1886 with the synthesis of (dichloroiodo)benzene by Conrad Willgerodt. cardiff.ac.uk However, it was not until the early 21st century that the field saw a significant surge in development. cardiff.ac.uk

A pivotal advancement in this area has been the introduction of chirality into hypervalent iodine reagents. This has opened up new avenues for asymmetric synthesis, where the creation of a specific stereoisomer of a molecule is desired. sioc-journal.cnnih.gov The development of chiral hypervalent iodine reagents has allowed for a variety of asymmetric transformations, including the oxidation of sulfides and the α-arylation of β-ketoesters. nih.gov Researchers have designed and synthesized novel electron-deficient chiral hypervalent iodine reagents, expanding the scope of their applications in stereoselective oxidative transformations. cardiff.ac.uk The progress in this field has been marked by the ability to generate these chiral reagents in situ from catalytic amounts of a chiral iodide and a stoichiometric oxidant, which is a more efficient and economical approach. researchgate.net The discovery of highly enantioselective reactions using chiral hypervalent iodine compounds represents a significant recent achievement in this domain. acs.orgnih.gov

The timeline of key developments in chiral hypervalent iodine chemistry showcases a steady progression from the initial synthesis of achiral reagents to the sophisticated design of chiral catalysts for enantioselective reactions. This evolution has been crucial for the development of more efficient and environmentally benign synthetic methods. sioc-journal.cncardiff.ac.uknih.gov

Significance of Dioxolane Moieties in Stereoselective Synthesis

The dioxolane ring, a five-membered heterocycle containing two oxygen atoms, is a versatile functional group in organic chemistry. wikipedia.org Dioxolanes are frequently employed as protecting groups for carbonyl compounds due to their stability under various reaction conditions and the relative ease of their formation and removal. wikipedia.org Beyond their role as protecting groups, chiral dioxolanes are valuable building blocks and intermediates in stereoselective synthesis.

The stereochemistry of the dioxolane ring can be precisely controlled, making these moieties instrumental in asymmetric synthesis. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been achieved through the stereoselective opening of enantiomerically enriched oxetanes. acs.org Furthermore, chiral N,N'-dioxide-Gd(III) complexes have been developed for the highly diastereo- and enantioselective [3+2] cycloaddition of aryl oxiranyl diketones and aldehydes, yielding chiral 1,3-dioxolanes with excellent yields and selectivities. rsc.org

The ability to construct highly substituted chiral 1,2-dioxolanes via methods like the radical-mediated asymmetric peroxidation of vinylcyclopropanes has enabled the total synthesis of complex natural products such as epiplakinic acid F. rsc.org The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving the oxidation of alkenes with hypervalent iodine, where a 1,3-dioxolan-2-yl cation intermediate is stereospecifically generated and trapped. mdpi.comresearchgate.net These examples underscore the profound impact of the dioxolane moiety in directing the stereochemical outcome of a wide range of chemical transformations.

Positioning of (+)-cis-Dioxolane Iodide within Chiral Reagent and Ligand Development

"this compound," also known by its systematic name L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a specific chiral compound that embodies the principles discussed in the preceding sections. wikipedia.orgaxsyn.com Its structure features a chiral dioxolane backbone, which is a key element in many stereoselective syntheses. wikipedia.org The "cis" designation refers to the relative stereochemistry of the substituents on the dioxolane ring.

While the primary literature search did not yield extensive information on the direct application of this compound as a hypervalent iodine reagent itself, its structural components are highly relevant to the development of chiral reagents and ligands. The chiral dioxolane framework is a common feature in a variety of chiral auxiliaries, reagents, and ligands. sfu.caucm.es For example, chiral ligands bearing two N-heterocyclic carbene moieties on a dioxolane backbone have been synthesized and used in asymmetric catalysis. ucm.es

The development of chiral reagents and ligands is a cornerstone of modern asymmetric synthesis. chemistry-chemists.com The modular design of these molecules, often incorporating a chiral scaffold like a dioxolane, allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity in a given reaction. sfu.ca The synthesis of chiral nonracemic ligands from chloroacetals and chiral 1,2-ethanediols highlights this modular approach. sfu.ca

Therefore, this compound can be positioned as a precursor or a foundational structure in the design of more complex chiral ligands and reagents. Its inherent chirality, derived from the dioxolane ring, makes it a valuable starting material for the synthesis of molecules intended to induce stereoselectivity in chemical transformations. The quaternized amine functionality could also play a role in directing reactions or influencing solubility and reactivity.

Stereoselective Synthesis of Chiral Dioxolane Frameworks

The cornerstone of synthesizing this compound and related compounds is the creation of the 1,3-dioxolane ring with specific stereochemistry at the C2 and C4 positions. Various synthetic strategies have been developed to achieve high levels of stereocontrol.

A powerful method for the stereoselective synthesis of substituted 1,3-dioxolanes involves the oxidative difunctionalization of alkenes using hypervalent iodine(III) reagents. mdpi.comnih.gov This approach facilitates a three-component assembly of an alkene, a carboxylic acid, and a carbon nucleophile, such as a silyl enol ether, into a single dioxolane product. mdpi.comresearchgate.net The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is generated stereospecifically during the oxidation process. mdpi.comresearchgate.netresearchgate.net

In this three-component reaction, the carboxylic acid and the silyl enol ether play distinct and crucial roles. mdpi.comresearchgate.net The carboxylic acid functions as an external bidentate nucleophile. mdpi.commdpi.com It participates in the initial oxidation of the alkene by the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene), leading to the formation of a cyclic 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov

To stabilize the heterocyclic dioxolane structure, a subsequent nucleophilic attack at the C2 position is necessary. mdpi.comnih.gov This is where the silyl enol ether comes into play, acting as a carbon nucleophile. mdpi.comresearchgate.net The silyl enol ether stereoselectively traps the cation intermediate, completing the assembly of the substituted 1,3-dioxolane framework. mdpi.comresearchgate.net The choice of both the carboxylic acid and the silyl enol ether can influence the reaction's success and yield. For instance, sterically bulky carboxylic acids like pivalic acid may hinder the formation of the dioxolane product, instead favoring ordinary oxidation products. nih.gov

Table 1: Effect of Reaction Components on Dioxolane Synthesis

| Alkene | Carboxylic Acid | Silyl Enol Ether | Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-4-Octene | Acetic Acid | Dimethyl ketene silyl acetal | meso-Dioxolane | 62% | mdpi.com |

| trans-4-Octene | Acetic Acid | Dimethyl ketene silyl acetal | racemic-Dioxolane | 87% | mdpi.com |

| Styrene | Pivalic Acid | 1-ethoxy-1-trimethylsilyloxyethylene | cis-Dioxolane | 10% | nih.gov |

Stereochemical control is a key feature of this methodology, influenced by the substrate geometry and the reagents used. mdpi.com

Diastereoselectivity: The stereochemistry of the resulting dioxolane is directly influenced by the configuration of the starting alkene. The oxidation process is stereospecific; a cis-alkene forms a meso-dioxolanyl cation, while a trans-alkene yields a chiral racemic cation. mdpi.comresearchgate.net The subsequent nucleophilic attack by the silyl enol ether on this intermediate determines the final diastereoselectivity. mdpi.com For instance, in the case of the meso cation derived from a cis-alkene, the existing substituents at the C4 and C5 positions can act as a "steric fence," directing the incoming nucleophile to a specific face and leading to a single diastereomer. mdpi.comresearchgate.net Reaction conditions, such as temperature, are also critical; lower quenching temperatures often improve diastereoselectivity by preventing secondary isomerization reactions mediated by the Lewis acid catalyst. mdpi.comresearchgate.net

Enantioselectivity: To achieve enantioselective synthesis, chiral hypervalent iodine reagents are employed. mdpi.comnih.govmdpi.com Reagents based on chiral lactic acid have been shown to induce high enantioselectivity in the oxidation of alkenes. mdpi.comnih.gov For example, a lactate-based chiral hypervalent iodine reagent used in a Woodward-type reaction of styrene led to the oxyacetylation product with 92% enantiomeric excess (ee). mdpi.com This approach demonstrates that by choosing the appropriate chiral reagent, it is possible to control the absolute stereochemistry of the final dioxolane product. mdpi.comnih.govmdpi.com

An alternative and highly effective strategy for obtaining optically active dioxolanes is to start from a chiral precursor where the stereochemistry is already established. cdnsciencepub.com D-isopropylidene glycerol, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol or D-(+)-Solketal, is a widely used chiral building block for this purpose. cdnsciencepub.comgoogle.comscbt.com

This approach provides a convenient route to members of the D(-)-series of 1,3-dioxolanes. cdnsciencepub.com The synthesis begins with the readily available chiral pool material, which already contains the required dioxolane framework with the correct absolute configuration at the C4 position. The synthesis of the final target molecule then involves the chemical modification of the hydroxymethyl group at C4. cdnsciencepub.com For example, to synthesize the analogue 2-methyl-4-dimethylaminomethyl-1,3-dioxolane methiodide, the hydroxymethyl group of the precursor is converted to a tosylate, which is then displaced with dimethylamine to give a tertiary amine. cdnsciencepub.com This method leverages the inherent chirality of the starting material to ensure the enantiopurity of the product.

Biocatalysis offers a green and highly selective alternative for the production of chiral dioxolanes. nih.govnih.gov Chemoenzymatic cascades have been developed that combine the high selectivity of enzymes with the reactivity of chemical catalysts. nih.govnih.gov

In one such approach, a two-step enzymatic cascade is used to produce chiral diols from simple aliphatic aldehydes. nih.govnih.gov This enzymatic step, which can be run in either aqueous or organic media, establishes the key stereocenters of the diol with high fidelity. nih.govnih.gov Following the biocatalytic transformation, a chemocatalyst, such as a ruthenium complex, is used in the same organic solvent to convert the chiral diol into the final dioxolane product. nih.gov This sequential bio- and chemocatalysis avoids complex intermediate workups and solvent switching. nih.govnih.gov Another strategy involves a single enzymatic step to form a 2-hydroxy ketone from an aldehyde, followed by two organometallic steps to first hydrogenate the ketone to a diol and then form the dioxolane. researchgate.net These hybrid methods are not only highly stereoselective but can also be based on renewable resources. nih.govnih.gov

Introduction and Functionalization of the Iodide Moiety

For the specific target compound, this compound, the "iodide" is the counter-ion in a quaternary ammonium salt. wikipedia.org The final step in its synthesis is therefore the introduction of a methyl iodide group onto a tertiary amine precursor.

The synthesis of the required tertiary amine, cis-2-methyl-4-(dimethylaminomethyl)-1,3-dioxolane, can be achieved from a chiral precursor like D-isopropylidene glycerol. cdnsciencepub.com The synthetic sequence involves:

Functional group transformation: The primary alcohol of the starting material is converted into a better leaving group, typically a tosylate.

Nucleophilic substitution: The tosylate is displaced by dimethylamine to introduce the dimethylaminomethyl group at the C4 position.

Quaternization: The resulting tertiary amine is then reacted with methyl iodide (CH₃I). In this Sₙ2 reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion. This forms the quaternary ammonium salt, with iodide as the counter-ion, yielding the final product, (+)-cis-2-methyl-4-(trimethylammoniummethyl)-1,3-dioxolane iodide. cdnsciencepub.com

This final quaternization step is generally efficient and directly furnishes the target ionic compound. cdnsciencepub.com

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, a significant chiral building block, and its analogues involves precise chemical strategies to control stereochemistry and ensure the purity of the final product. Key aspects of its synthesis include the introduction of the iodide moiety and the separation of the desired cis isomer from its trans counterpart.

1 Halogenation Strategies for Dioxolane Derivatives

The introduction of a halogen atom, such as iodine, onto the dioxolane ring is a critical step in the synthesis of dioxolane iodide. Various halogenation strategies have been developed for dioxolane and related aromatic substrates.

One general method for preparing halogenated 1,3-dioxolanes involves the reaction of a suitable carbonyl compound with an appropriately substituted ethylene halohydrin. google.com For instance, fluorinated dioxolanes have been prepared by reacting the corresponding dioxolanes with magnesium or by fluorination of tetrachloro-1,3-dioxolanes with antimony trifluoride-antimony pentachloride. google.com The synthesis of 2-bromomethyl-1,3-dioxolane can be achieved by reacting 2-hydroxymethyl-1,3-dioxolane with hydrobromic acid in the presence of a dehydrating agent. Alternatively, treating 2-methyl-1,3-dioxolane with bromine in an inert solvent is a common method for producing 2-(bromomethyl)-2-methyl-1,3-dioxolane. evitachem.com

The iodination of aromatic compounds, which can be challenging due to the low reactivity of molecular iodine, is often facilitated by activating iodine to generate a more potent electrophilic species. ajol.info Reagents such as iodine in the presence of a Lewis acid or an oxidizing agent are commonly employed. ajol.info Silver salts, including Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in combination with iodine, have been shown to be effective for the iodination of chlorinated aromatic compounds, offering a pathway to iodoarenes that are valuable synthetic intermediates. nih.gov

Role of Carboxylic Acid and Silyl Enol Ether Components

Routes from Chiral Precursors (e.g., D-isopropylidene glycerol)

2 Regioselective and Stereoselective Iodination Methods

Achieving regioselectivity and stereoselectivity during the iodination process is paramount for the synthesis of this compound.

Regioselective Iodination: The directing effects of substituents on an aromatic ring play a crucial role in determining the position of iodination. For example, the iodination of 3,5-dichloro-substituted phenols, anisoles, and anilines with silver salt/iodine systems preferentially yields ortho, para, and para iodinated products, respectively. nih.gov For some aromatic amines, the use of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate allows for regioselective iodination, typically at the para position, under mild conditions. ajol.info The use of trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane to promote the iodination of aromatic compounds with ammonium iodide has also been explored, demonstrating high selectivity. researchgate.net

Stereoselective Iodination: Stereoselective methods aim to control the formation of a specific stereoisomer. One approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. mdpi.comresearchgate.netnih.gov This reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.netnih.gov The stereochemical outcome is determined by both the formation of this cationic intermediate and its subsequent trapping by the nucleophile. mdpi.comresearchgate.net For instance, the reaction of cis-4-octene yields a meso dioxolane product, while the corresponding trans-alkene gives a chiral racemic product. researchgate.netnih.gov Asymmetric iodocyclization, controlled by additives while using the same chiral phosphine catalyst, has been demonstrated as a method to access either α- or β-nucleosides with high stereoselectivity. nih.gov

Propriétés

IUPAC Name |

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBFOSBGWDTRO-KZYPOYLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349682 | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21795-59-5, 16709-43-6 | |

| Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Structural Analysis of + -cis-dioxolane Iodide

Origin and Maintenance of Stereochemistry in Dioxolane Systems

The specific spatial arrangement of atoms in (+)-cis-Dioxolane iodide is not arbitrary but is a direct consequence of the reaction mechanisms employed in its synthesis. The stereochemistry is established during the formation of the dioxolane ring and is maintained through specific chemical principles.

A key step in the synthesis of many dioxolane derivatives involves the formation of a 1,3-dioxolan-2-ylium cation intermediate. acs.org The stereochemistry of this intermediate is often determined by the geometry of the starting alkene. For instance, the reaction of a cis-alkene can lead to the formation of a meso dioxolanyl cation, while a trans-alkene can form a chiral racemic cation. nih.govresearchgate.netmdpi.com This stereospecific generation of the cation is a crucial factor in determining the final stereochemistry of the dioxolane product. nih.govresearchgate.net The subsequent nucleophilic attack on this cation at the C-2 position then solidifies the stereochemical configuration of the resulting dioxolane. nih.gov

The formation of these dioxolanyl cation intermediates can be achieved through various methods, including the oxidation of alkenes using hypervalent iodine reagents. nih.govresearchgate.net The reaction proceeds via the participation of a neighboring group, leading to the stereospecific formation of the cyclic cation. nih.govmdpi.com

Neighboring group participation plays a pivotal role in controlling the stereochemistry of substitution reactions in acyclic and cyclic systems, including the formation of dioxolanes. nih.govtue.nl An adjacent functional group, such as an acyloxy group, can attack the reaction center, forming a cyclic intermediate, which in this case is the dioxolenium ion. nih.govnih.gov This participation favors the formation of a trans-fused dioxolenium ion intermediate, which then undergoes nucleophilic attack to yield the final product with high diastereoselectivity. nih.govacs.org

This phenomenon, known as anchimeric assistance, can lead to a rate enhancement of the reaction compared to a similar reaction without such participation. tue.nl The stereochemical outcome is often retention of configuration, resulting from a double inversion process: the first inversion occurs when the neighboring group displaces the leaving group, and the second happens when the nucleophile displaces the neighboring group. researchgate.net The effectiveness of neighboring group participation in controlling stereochemistry can be influenced by the nature of the participating group and the nucleophile. nih.gov For instance, the use of bulky pivaloate esters can be effective in directing the stereochemical outcome. nih.gov

Stereospecific Formation of Dioxolanyl Cation Intermediates

Conformational Analysis of the Dioxolane Ring

The five-membered dioxolane ring is not planar and can adopt several conformations. cdnsciencepub.com The most common conformations are the "envelope" (or E) and "half-chair" (or twist, T) forms. nih.goviucr.org In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two on opposite sides of the plane.

Quantum mechanical calculations have shown that for the parent 1,3-dioxolane, the two half-chair conformations are the most stable, separated by a small energy barrier. nih.gov The envelope conformation is often a transition state between the two half-chair forms. nih.gov The specific conformation adopted by a substituted dioxolane, such as this compound, will depend on the nature and position of the substituents, which will influence the steric and electronic interactions within the molecule. researchgate.net For instance, X-ray diffraction studies of substituted dioxolanes have revealed both distorted envelope and twist conformations in the solid state. rsc.orgrsc.org The conformation of the dioxolane ring can also be influenced by its fusion to other ring systems. rsc.org

Factors Influencing cis/trans Isomerism and Diastereoselectivity

The relative orientation of substituents on the dioxolane ring, described as cis or trans, is a critical aspect of its stereochemistry. numberanalytics.com The selective formation of one diastereomer over another (diastereoselectivity) is influenced by a combination of factors.

The conditions under which a reaction is carried out can have a profound impact on the stereochemical outcome. acs.org Factors such as temperature, solvent, and the nature of the catalyst or reagents can all influence the ratio of cis to trans isomers produced.

For example, in some reactions, lower temperatures have been shown to favor the formation of a single diastereomer. researchgate.netmdpi.com The choice of solvent can also be crucial, as it can influence the stability of transition states and intermediates. nih.govnih.gov In certain photocatalytic reactions, the amount of photosensitizer and the reaction temperature were found to be critical for achieving high diastereoselectivity. acs.org The use of Lewis acids as catalysts can also direct the stereochemical course of a reaction, but their presence can sometimes lead to isomerization of the product, affecting the final diastereomeric ratio. mdpi.com

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Dioxolane Formation

| Entry | Reactant | Nucleophile | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (anti/syn) | Yield (%) |

| 1 | 9a | 1,3-dioxolane | Benzophenone (15 mol%) | 0 | 96:4 | 82 |

| 2 | 1d | 2a | BF₃·OEt₂ | -40 | >99:1 | 62 |

| 3 | 1d | 2a | BF₃·OEt₂ | -20 | 92:8 | 58 |

Data sourced from multiple studies to illustrate the impact of reaction conditions. mdpi.comacs.org

Steric and electronic factors inherent to the reacting molecules are fundamental in dictating the stereochemical course of a reaction. researchgate.netnih.gov Steric hindrance, the repulsion between bulky groups, can prevent a nucleophile from attacking from a certain face of the molecule, thereby favoring the formation of a specific diastereomer. mdpi.comnih.gov The size of both the substituents on the dioxolane ring and the incoming nucleophile can influence the degree of stereocontrol. mdpi.comnih.gov

Electronic effects, which relate to the distribution of electron density in a molecule, also play a significant role. numberanalytics.comnih.gov The electron-donating or electron-withdrawing nature of substituents can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and the resulting stereochemistry. nih.gov In some cases, electronic effects can be modulated by the polarity of the solvent. nih.gov Computational studies have been employed to understand the interplay of these effects and to predict the stereochemical outcome of reactions. nih.gov

Reaction Conditions and Their Impact on Stereochemical Outcome

Absolute and Relative Configuration Assignments

The definitive assignment of both absolute and relative stereochemistry is a cornerstone of chemical analysis, particularly for biologically active molecules such as nucleoside analogues. For this compound, which belongs to the class of 1,3-dioxolane derivatives, establishing the spatial arrangement of substituents on the dioxolane ring is critical. The designation "cis" refers to the relative configuration of the substituents at the C2 and C4 positions of the dioxolane ring, indicating they reside on the same face of the ring. The "(+)" prefix denotes its dextrorotatory optical activity. The unambiguous determination of this stereochemistry relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the relative configuration of diastereomers. researcher.lifethieme-connect.de For dioxolane derivatives, ¹H and ¹³C NMR spectroscopy, enhanced by two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides conclusive evidence to differentiate between cis and trans isomers. nih.govresearchgate.net

The relative cis configuration is typically established by observing through-space proton-proton interactions using NOESY. In a cis-dioxolane isomer, the protons on the substituents at the C2 and C4 positions are in close spatial proximity, resulting in a detectable Nuclear Overhauser Effect (NOE) cross-peak in the 2D spectrum. Conversely, in the trans isomer, these groups are on opposite faces of the ring, and no such correlation is observed. researchgate.netmdpi.com For instance, studies on related 2,4-disubstituted 1,3-dioxolanes have used NOESY to unambiguously assign stereochemistry by identifying the cross-peak between the C2-proton and the C4-substituent's protons, an interaction only possible in the cis isomer. researchgate.net

Proton coupling constants (³J values) and chemical shifts also serve as diagnostic indicators. The magnitude of the coupling constant between H-2 and H-4 can sometimes differ based on the dihedral angle, which is governed by the cis or trans arrangement. Furthermore, the chemical shift of protons attached to the dioxolane ring can be influenced by the anisotropic effects of nearby substituents, providing additional clues to the relative stereochemistry. thieme-connect.dersc.org

| Parameter | cis-Isomer Diagnostic Feature | trans-Isomer Diagnostic Feature | Reference |

|---|---|---|---|

| NOESY Correlation | Cross-peak observed between C2-substituent protons and C4-substituent protons. | Absence of cross-peak between C2-substituent and C4-substituent protons. | researchgate.netmdpi.com |

| Chemical Shift (δ) | Chemical shifts of ring protons are influenced by the proximity of substituents on the same face. | Different chemical shift values due to altered magnetic environments. | rsc.org |

| Coupling Constant (J) | Specific J-coupling values (e.g., ³JH2-H4) characteristic of the cis dihedral angle. | J-coupling values that reflect the trans dihedral angle. | rsc.org |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of both relative and absolute molecular structure in the solid state. ox.ac.ukjhu.edu This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion (dihedral) angles can be calculated, offering an indisputable confirmation of the cis or trans relationship between substituents. For complex nucleoside analogues containing a dioxolane ring, X-ray crystallography has been instrumental in confirming stereochemical assignments made by other methods. researchgate.netnih.gov

The determination of the absolute configuration (e.g., distinguishing the (2R, 4S) enantiomer from the (2S, 4R) enantiomer) is also possible with X-ray crystallography, particularly when a heavy atom is present in the structure. The iodine atom in this compound facilitates the use of anomalous dispersion (Flack parameter analysis), which allows for the direct assignment of the absolute stereochemistry of the chiral centers. sci-hub.senih.gov

| Parameter | Significance for Configuration Assignment | Reference |

|---|---|---|

| Torsion Angles | Provides quantitative data confirming the cis or trans relationship of substituents at C2 and C4. | researchgate.netnih.gov |

| Flack Parameter | Utilizes anomalous dispersion from a heavy atom (e.g., iodine) to determine the absolute configuration of the entire molecule. | ox.ac.uk |

| 3D Molecular Structure | Offers a complete and unambiguous visualization of the molecule's stereochemistry in the crystalline state. | jhu.edu |

Chiroptical Methods

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with polarized light and are fundamental to assigning absolute configuration. researchgate.net The specific rotation, indicated by the "(+)" sign for this compound, is the simplest chiroptical measurement, confirming the sample is enantiomerically enriched and rotates plane-polarized light to the right (dextrorotatory).

ECD spectroscopy provides more detailed structural information. The ECD spectrum of a chiral molecule shows characteristic positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's absolute configuration. researchgate.net The experimental ECD spectrum of this compound can be compared with that of structurally related compounds whose absolute configurations are known. hiroshima-u.ac.jp Furthermore, modern computational chemistry allows for the prediction of ECD spectra for a given enantiomer. A match between the experimentally measured spectrum and the computationally predicted spectrum for a specific absolute configuration (e.g., (2R, 4S)) provides strong evidence for that assignment. researchgate.nethiroshima-u.ac.jp

| Method | Measurement | Information Provided | Reference |

|---|---|---|---|

| Optical Rotation | Sign of rotation (+ or -) | Confirms enantiomeric nature (dextro- or levorotatory). | researchgate.net |

| Circular Dichroism (CD/ECD) | Sign and wavelength of Cotton effects (Δε) | Assigns absolute configuration by comparison with standards or computational predictions. | researchgate.nethiroshima-u.ac.jp |

Reactivity and Mechanistic Investigations of + -cis-dioxolane Iodide

Role as a Hypervalent Iodine Precursor or Reagent

The formation of the (+)-cis-dioxolane iodide intermediate is a key step in reactions employing hypervalent iodine compounds, which serve as powerful oxidants and electrophiles in organic synthesis. These reactions often utilize a chiral iodoarene as a precursor, which is then oxidized to the active hypervalent iodine(III) species.

In Situ Generation of Reactive Iodine(III) Species

In many synthetic protocols, the active chiral hypervalent iodine(III) reagent is generated in situ from a more stable chiral iodoarene (an iodine(I) compound). beilstein-journals.orgcapes.gov.brresearchgate.net This is often achieved by using a terminal oxidant, such as m-chloroperbenzoic acid (mCPBA). beilstein-journals.orgmdpi.com This approach is advantageous as it allows for the use of the chiral iodoarene in catalytic amounts, which is particularly important when dealing with complex and expensive chiral molecules. beilstein-journals.orgresearchgate.net The in situ generation strategy circumvents the need to prepare and isolate the often less stable hypervalent iodine(III) compounds. beilstein-journals.org The oxidized aryl-λ³-iodanes are highly reactive intermediates that are key to orchestrating stereoselective carbon-heteroatom bond formations. d-nb.info

The general catalytic cycle involves the oxidation of the iodoarene to the iodine(III) state, which then reacts with the substrate (e.g., an alkene) to effect the desired transformation and is subsequently reduced back to the iodine(I) state, allowing the catalytic cycle to continue. dntb.gov.ua The structure and chirality of the iodoarene precursor are crucial in determining the stereochemical outcome of the reaction. mdpi.combeilstein-journals.org

Oxidation State Transformations of Iodine

The chemistry of hypervalent iodine reagents is fundamentally about the transformation of the oxidation state of the iodine atom. In the context of forming dioxolane intermediates, the process begins with an iodoarene, where iodine is in the +1 oxidation state. This precursor is then oxidized to a hypervalent iodine(III) species. beilstein-journals.org This iodine(III) center is highly electrophilic and reacts with an alkene.

During the reaction with the alkene and a participating nucleophile (like a carboxylic acid), the iodine(III) species facilitates the formation of the dioxolanyl cation intermediate. In this process, the iodine atom is typically reduced back to its +1 oxidation state in the form of an iodoarene, which can then be re-oxidized to continue the catalytic cycle. dntb.gov.ua This redox cycle is a defining feature of hypervalent iodine catalysis. The ability of iodine to readily shuttle between the I(I) and I(III) oxidation states under mild conditions is what makes these reagents so useful in modern organic synthesis. beilstein-journals.org

Elementary Reaction Steps and Intermediates

Generation and Fate of Dioxolanyl Cation Intermediates

A central feature of the Prévost and Woodward reactions, and related transformations mediated by hypervalent iodine, is the generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net This intermediate is formed by the reaction of an alkene with a hypervalent iodine(III) reagent in the presence of a bidentate nucleophile, typically a carboxylic acid. mdpi.com The participation of the neighboring carboxyl group leads to the stereospecific formation of the dioxolanyl cation. For example, a cis-alkene will stereospecifically form a meso-dioxolanyl cation, while a trans-alkene will form a chiral, racemic dioxolanyl cation. mdpi.comresearchgate.net

The fate of this dioxolanyl cation is dependent on the reaction conditions and the nucleophiles present. It can be trapped by a variety of nucleophiles at the C2 position to afford a stable, substituted 1,3-dioxolane. mdpi.com Alternatively, in the absence of a suitable trapping nucleophile, it can react with water, leading to ring-opening and the formation of a diol derivative, which is characteristic of the classic Woodward and Prévost reactions. mdpi.com The stability and reactivity of the dioxolanyl cation are influenced by the substituents on the dioxolane ring. mdpi.com

Nucleophilic Trapping in Dioxolane Formation

The final step in the three-component assembly of substituted dioxolanes is the nucleophilic trapping of the 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net A variety of carbon and heteroatom nucleophiles can be employed for this purpose. Silyl enol ethers, for instance, have been successfully used as carbon nucleophiles to trap the cation, leading to the formation of a new carbon-carbon bond at the C2 position of the dioxolane ring. mdpi.comresearchgate.net

Mechanistic Pathways in Asymmetric Transformations

The use of chiral hypervalent iodine(III) reagents allows for the development of asymmetric transformations, wherein the chirality of the catalyst directs the formation of one enantiomer of the product over the other. The mechanistic pathways in these reactions are designed to translate the chiral information from the catalyst to the substrate through stereocontrolled intermediates.

The subsequent regioselective and stereoselective trapping of this chiral cation by a nucleophile determines the final product. Interestingly, the choice of nucleophile and reaction conditions can sometimes lead to a switch in the enantioselectivity of the reaction. rsc.orgresearchgate.net This is because the nucleophile can attack at different positions of the chiral intermediate complex, leading to different enantiomeric products. The mechanism often involves the formation of a nine-membered ring transition state where hydrogen bonding between the chiral ligand on the iodine and the reacting species helps to create a rigid and well-defined chiral environment, thus ensuring high levels of asymmetric induction. beilstein-journals.org The development of these catalytic asymmetric reactions represents a significant advance in organocatalysis, providing metal-free methods for the stereoselective synthesis of complex molecules. beilstein-journals.orgbeilstein-journals.org

Chiral Induction Mechanisms

The inherent chirality of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The cis-configuration of the substituents on the 1,3-dioxolane ring establishes a defined three-dimensional structure that leads to facial diastereotopicity, which is fundamental to the process of chiral induction. The oxygen atoms within the cis-dioxolane moiety can act as directing groups, influencing the trajectory of incoming reagents.

Mechanistic studies have shown that reactions involving dioxolane structures often proceed through key intermediates whose stereochemistry is rigorously controlled by the starting material. For instance, in reactions involving the oxidation of alkenes with hypervalent iodine reagents, a 1,3-dioxolan-2-yl cation intermediate is generated. nih.govmdpi.comuni-giessen.de The stereospecificity of this process is notable; a cis-alkene substrate leads to the formation of a meso-dioxolanyl cation, while a trans-alkene yields a chiral racemic cation. nih.govmdpi.comresearchgate.net This stereospecific formation dictates the subsequent nucleophilic attack, thereby controlling the stereochemistry of the final product. mdpi.comuni-giessen.deresearchgate.net The nucleophile preferentially attacks one of the diastereotopic faces of the cation, leading to a high degree of stereoselectivity in the resulting substituted dioxolane. researchgate.net

Another important mechanism for chiral induction is the intramolecular haloetherification or haloamidation reaction. In the presence of an iodine source, an alkene tethered to a chiral dioxolane can form a haliranium (or iodonium) ion intermediate. rsc.org The subsequent intramolecular nucleophilic attack by one of the dioxolane oxygen atoms proceeds in a stereoselective manner to form a bicyclic oxonium ion. researchgate.net The stability of this intermediate is influenced by steric interactions, favoring one conformation over others and thus directing the stereochemical course of the reaction. researchgate.net For example, in the iodocyclization of unsaturated amines containing a cis-dioxolane moiety, the directing effect of the dioxolane's oxygen atom can control the stereoselectivity of the ring closure. rsc.org

The stereochemical outcome of these reactions is highly dependent on the geometry of the substrate and the nature of the intermediates formed. Research on the stereoselective formation of substituted 1,3-dioxolanes from alkenes illustrates how the initial geometry of the alkene is translated into the stereochemistry of the product, as detailed in the table below. mdpi.com

Table 1: Stereoselective Dioxolane Formation from cis- and trans-Alkenes

| Entry | Alkene Substrate | Key Intermediate | Product Stereochemistry | Yield (%) |

|---|---|---|---|---|

| 1 | cis-4-Octene | meso-Dioxolanyl Cation | meso-Dioxolane (single diastereomer) | 62 |

| 2 | trans-4-Octene | chiral-Dioxolanyl Cation | racemic-Dioxolane (single diastereomer) | 65 |

Data sourced from studies on the three-component assembly reaction involving alkenes, (diacetoxyiodo)benzene, and silyl enol ethers. mdpi.com

Role of Catalyst-Substrate Interactions in Enantiocontrol

While the inherent chirality of this compound provides a foundational level of stereochemical control, the use of external chiral catalysts is essential for achieving high levels of enantioselectivity (enantiocontrol). Enantioselective reactions are determined by the energetic difference between competing diastereomeric transition states, which arise from the interaction of the chiral catalyst with the substrate. researchgate.net The efficiency of this chirality transfer depends on a subtle interplay of steric and electronic factors. researchgate.net

In catalyzed reactions, the chiral catalyst forms a complex with the substrate, creating a chiral environment that biases the approach of the reagent to one specific face of the reactive intermediate. Computational and experimental studies on copper-catalyzed cyclopropanation reactions, for example, have elucidated the mechanism of enantioselection. csic.es These studies propose that the stereochemical outcome is governed by steric interactions within the transition state, specifically between substituents on the catalyst's chiral ligand (e.g., a bis(oxazoline) ligand), the substrate, and the carbene moiety. researchgate.netcsic.es The catalyst essentially acts as a chiral scaffold, forcing the reaction to proceed through the lowest energy, most sterically favored pathway, which leads to the major enantiomer.

The structure of the catalyst and its interaction with the substrate are paramount. For instance, in organocatalysis, chiral diol-based catalysts like BINOL derivatives can coordinate with reagents or substrates through their hydroxyl groups, creating a defined chiral pocket. nih.gov This non-covalent interaction or transient ligand exchange facilitates the facially selective transformation. nih.gov Similarly, chiral phosphoric acids (CPAs) with skeletons derived from TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) have been shown to facilitate asymmetric reactions by activating substrates through hydrogen bonding, thereby controlling the stereochemical environment. rsc.org

The choice of catalyst, its ligands, and the reaction conditions can dramatically influence the enantiomeric excess (ee) of the product. Research into the asymmetric multicomponent synthesis of chiral 1,3-dioxoles using rhodium catalysts highlights the sensitivity of enantiocontrol to the catalyst's ligand structure. rsc.org

Table 2: Effect of Chiral Catalyst Ligand on Enantioselectivity in 1,3-Dioxole Synthesis

| Entry | Catalyst Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Ligand with isoamyl group | 0 | 55 | 75 |

| 2 | Ligand with bridged polycyclic N-protecting group | 0 | 68 | 85 |

| 3 | Optimized Ligand (1v) | -10 | 61 | 90 |

Data illustrates the optimization of an asymmetric multicomponent reaction (MCR) for chiral 1,3-dioxole synthesis, showing how modifications to the chiral carboxylate ligand on the Rh-catalyst and temperature adjustments improve enantioselectivity. rsc.org

These findings underscore that effective enantiocontrol is achieved through well-defined catalyst-substrate interactions. The catalyst must possess a rigid and well-organized chiral structure that allows for effective discrimination between the diastereomeric transition states, ultimately leading to the preferential formation of one enantiomer. csic.es

Applications in Asymmetric Organic Synthesis

Asymmetric Oxidative Transformations

Chiral hypervalent iodine(III) reagents have emerged as powerful tools for asymmetric oxidation, offering an environmentally benign alternative to heavy metal oxidants. The enantioselectivity of these reactions is often controlled by attaching a chiral auxiliary to the iodine atom. Structures derived from chiral diols or acids, which can be related to the dioxolane framework, are frequently employed for this purpose. For instance, lactate-based chiral hypervalent iodine reagents have demonstrated success in achieving high enantioselectivity in the oxidation of various substrates. mdpi.com

Enantioselective dearomatization is a powerful strategy for the synthesis of complex three-dimensional molecules from simple, flat aromatic compounds. Chiral hypervalent iodine(III) reagents can promote such transformations, yielding valuable chiral building blocks. nih.gov The process often involves the in-situ generation of a chiral iodine(III) species that attacks the aromatic ring, leading to a loss of aromaticity and the formation of a new chiral center. The enantiomeric excess of the product is dictated by the chiral environment created by the ligand attached to the iodine center. While not directly involving "(+)-cis-Dioxolane iodide," the principle relies on chiral auxiliaries, often derived from sources like lactic acid, which share stereochemical features with dioxolane structures, to guide the stereochemical outcome of the reaction. mdpi.comnih.gov For example, hypoiodite species generated from chiral ammonium iodides have been used in the oxidative dearomative spirocyclization of indole derivatives. nih.gov

The direct α-oxidation of carbonyl compounds to form α-hydroxy carbonyl derivatives is a fundamental transformation in organic synthesis. thieme-connect.de The use of iodine-based catalysis for this reaction is well-established, where iodine enhances the electrophilicity of the carbonyl carbon. researchgate.net To render this process asymmetric, chiral hypervalent iodine reagents are employed. These reagents create a chiral pocket around the active iodine center, which differentiates between the two enantiotopic faces of the enolate intermediate generated from the carbonyl compound. This leads to the preferential formation of one enantiomer of the α-hydroxylated product. The development of these chiral reagents is a key area of research, with a focus on designing effective chiral backbones to maximize enantioselectivity. thieme-connect.de

The vicinal difunctionalization of alkenes is a cornerstone of organic synthesis, allowing for the rapid construction of molecular complexity. Hypervalent iodine(III) reagents are highly effective for these reactions, enabling the addition of two functional groups across a double bond. nih.gov A notable application is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a nucleophile, mediated by a hypervalent iodine reagent. mdpi.comresearchgate.net

The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net When a chiral hypervalent iodine reagent is used, this process can be made enantioselective. For instance, the reaction of an alkene with a lactate-based chiral iodine(III) reagent can produce dioxolane products with significant enantioselectivity. mdpi.com This transformation directly illustrates how a chiral auxiliary related to the dioxolane family can be used to synthesize chiral dioxolane products.

Table 1: Enantioselective Dioxolane Formation via Alkene Difunctionalization

| Alkene Substrate | Chiral Iodine Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cyclohexene | Lactate-based Iodine(III) | Chiral Dioxolane | 20 | 92 | mdpi.com |

α-Oxidation of Carbonyl Compounds

Chiral Ligand in Transition Metal Catalysis

The rigid and well-defined stereochemistry of the dioxolane framework makes it an ideal backbone for the design of chiral ligands in transition metal catalysis. By attaching coordinating groups (e.g., phosphines, N-heterocyclic carbenes) to the dioxolane scaffold, chemists can create a precisely defined chiral environment around a metal center, which is essential for inducing high enantioselectivity in catalytic reactions. rsc.orgucm.es

The primary design principle for using dioxolane-based chiral ligands is the creation of an effective asymmetric environment around the metal catalyst. ucm.es The C2 symmetry often present in these ligands is crucial, as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

Key design principles include:

Rigid Backbone: The dioxolane ring provides a conformationally restricted scaffold, which helps to fix the spatial orientation of the coordinating donor atoms. ucm.es

Chelation: Bidentate ligands featuring a dioxolane backbone can chelate to a metal center, forming stable complexes. The geometry of this chelation (e.g., cis or trans) can be controlled by the design of the ligand. rsc.orglibretexts.orglibretexts.org For instance, ligands with a trans-2,2-dimethyl-1,3-dioxolane backbone have been designed to enforce a specific C2-symmetric coordination. ucm.es

Chiral Pocket: The bulky substituents often placed on the dioxolane ring (e.g., at the 2,2-positions) and the coordinating groups themselves create a "chiral pocket" around the metal's active site. This pocket sterically directs the incoming substrate to bind in a specific orientation, leading to the selective formation of one enantiomer of the product. csic.es

Ligands incorporating a chiral dioxolane backbone have been successfully applied in a range of enantioselective catalytic reactions, most notably in asymmetric hydrogenation. For example, chiral diphosphine ligands with a dioxolane core have been used to form rhodium complexes that catalyze the hydrogenation of enamide precursors to produce amino acids with low to moderate enantioselectivity. rsc.org

More recently, N-heterocyclic carbene (NHC) ligands built upon a chiral dioxolane backbone have shown great promise. Gold, palladium, and rhodium complexes with these bis(NHC) ligands have been used as catalysts in the asymmetric hydrogenation of prochiral alkenes, achieving high enantioselectivities of up to 95% ee. ucm.es These NHC-based ligands offer enhanced stability compared to traditional phosphine ligands. ucm.es

Table 2: Performance of Dioxolane-Based Ligands in Asymmetric Hydrogenation

| Metal | Ligand Type | Substrate | Enantiomeric Excess (ee %) | Reference |

| Rhodium | Diphosphine | Enamide | low to moderate | rsc.org |

| Rhodium | bis(NHC) | Prochiral Alkene | up to 95% | ucm.es |

| Palladium | bis(NHC) | Prochiral Alkene | moderate | ucm.es |

| Gold | bis(NHC) | Prochiral Alkene | moderate | ucm.es |

Design Principles for Ligand-Metal Coordination

Building Block for Complex Chiral Molecules

This compound is a versatile chiral synthon employed in the assembly of complex molecules, including bioactive natural products and their analogues. acs.orgrsc.org Its 1,3-dioxolane ring system acts as a protected diol, a common motif in many biologically important molecules like nucleosides. The iodide functional group provides a reactive site for nucleophilic substitution, allowing for the covalent linkage of the dioxolane moiety to other molecular fragments.

The general strategy involves using the dioxolane iodide as an electrophile in coupling reactions. For instance, treatment of a protected 2-substituted 1,3-dioxolane with an iodine source, such as trimethylsilyl iodide, can generate the reactive iodo-intermediate in situ. mdpi.com This intermediate is then readily coupled with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively transferring its chiral information to the final product.

A prominent application of this compound and its precursors is in the synthesis of dioxolane nucleoside analogues. These compounds, where a substituted 1,3-dioxolane ring replaces the natural carbohydrate moiety of nucleosides, have demonstrated significant antiviral and anti-neoplastic activities. researchgate.netgoogle.com

The synthesis often involves the glycosylation of a nucleobase with a reactive dioxolane species. A key process involves reacting a dioxolane compound, such as a 2-acyloxymethyl-4-alkoxy-1,3-dioxolane, with a Lewis acid and a silylating agent to generate a reactive iodo-dioxolane intermediate. google.com This intermediate is not typically isolated but is reacted in the same vessel ("one-pot") with a silylated purine or pyrimidine base. The presence of the cis-directing group on the dioxolane ring and careful temperature control (often below -10°C) are crucial for achieving the desired β-(cis) stereochemistry, which is often essential for biological activity. google.comgoogle.com

For example, the reaction of a benzoic acid 4-acetoxy- researchgate.netCurrent time information in Bangalore, IN.dioxolan-2-ylmethyl ester with trimethylsilyl iodide (TMSI) yields the corresponding iodosugar intermediate. This intermediate can then be coupled with a silylated nucleobase like N-acetylcytosine to form the desired nucleoside analogue. google.com

| Dioxolane Precursor | Iodinating/Activating Agent | Nucleobase | Key Outcome | Reference |

|---|---|---|---|---|

| Benzoic acid 4(R,S)-acetoxy- researchgate.netCurrent time information in Bangalore, IN.dioxolan-2(S)-ylmethyl ester | Trimethylsilyl iodide (TMSI) | N-acetylcytosine | Formation of the iodosugar intermediate followed by coupling. | google.com |

| 2-substituted 1,3-dioxolanes | Trimethylsilyl iodide (TMSI) | 6-chloropurine (sodium salt) | Yielded N-9 alkylated acyclonucleosides in 50–70% yields. | mdpi.com |

| Guanosine | Triphenylphosphine-iodine-imidazole | (Internal) | High-yield synthesis of 5'-deoxy-5'-iodoguanosine. | cdnsciencepub.com |

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is a premier bioorthogonal reaction due to its exceptionally fast kinetics. researchgate.net

A highly reactive and widely used strained alkene is trans-cyclooctene (TCO). The reactivity of TCO can be enhanced by introducing additional ring strain. One successful strategy involves fusing a cis-dioxolane ring to the TCO core, creating a derivative known as d-TCO (cis-dioxolane-fused trans-cyclooctene). nih.gov The incorporation of the cis-fused dioxolane ring forces the cyclooctene into a strained half-chair conformation, significantly accelerating its reaction with tetrazines. nih.govrsc.org Compared to the parent TCO, d-TCO exhibits a 27-fold rate enhancement in reactions with diphenyl-s-tetrazine. rsc.org

The synthesis of d-TCO and its derivatives relies on chiral building blocks derived from dioxolane structures, where iodo-intermediates can play a role in the synthetic pathway, for example, through steps like hydrogen iodide elimination to form the crucial double bond. nih.gov The dioxolane moiety in d-TCO not only increases reactivity through strain but also enhances the hydrophilicity and stability of the molecule, which are desirable properties for biological applications. researchgate.netnih.gov

| Dienophile | Key Structural Feature | Reactivity Enhancement (vs. original TCO) | Reference |

|---|---|---|---|

| s-TCO | Fused cyclopropane ring | 160-fold faster | nih.gov |

| d-TCO | Fused cis-dioxolane ring | 27-fold faster | nih.govrsc.org |

Synthesis of Dioxolane Nucleoside Analogues

Stereoselective Rearrangements and Cycloadditions

This compound and related structures are involved in various stereoselective rearrangements and cycloaddition reactions. The stereochemistry of the dioxolane ring plays a crucial role in directing the outcome of these transformations.

One area where such intermediates are pivotal is in reactions mediated by hypervalent iodine reagents. mdpi.com For example, the oxidation of alkenes with a hypervalent iodine(III) reagent in the presence of a carboxylic acid can proceed through a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The stereospecific generation of this cation, followed by its stereoselective trapping by a nucleophile, allows for the assembly of three components (alkene, carboxylic acid, and nucleophile) into a single, highly substituted dioxolane product. mdpi.com The cis- or trans-stereochemistry of the starting alkene dictates the stereochemistry of the resulting cation and, consequently, the final product. researchgate.net

In the context of intramolecular reactions, iodo-dioxolane derivatives can be used to synthesize complex heterocyclic systems. For instance, iodine-mediated cyclization of an aminoalkene bearing a cis-dioxolane moiety can proceed with high stereoselectivity to form polyhydroxylated pyrrolidine derivatives. mdpi.com In these reactions, the oxygen atoms of the dioxolane ring can direct the approach of the incoming iodine and the subsequent cyclization, leading to a single major diastereomer. mdpi.com This directing effect showcases how the inherent chirality of the dioxolane unit is relayed to newly formed stereocenters.

Furthermore, 1,3-dipolar cycloaddition reactions involving dioxolane-containing components can exhibit high levels of stereocontrol, often resulting in "matched" cases where the inherent chirality of the dioxolane and the chiral catalyst or reagent work in concert to produce a single diastereomer with high purity. researchgate.netfrontiersin.org

Computational and Spectroscopic Characterization Studies

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry serves as an indispensable tool for investigating the intricacies of chemical reactions and predicting molecular behavior. For (+)-cis-dioxolane iodide, these methods offer a window into its mechanistic pathways and energetic landscapes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been instrumental in understanding the stability, reactivity, and spectroscopic properties of dioxolane derivatives. semanticscholar.org For instance, DFT has been used to study the interaction between iodide electrolytes and dye-sensitized TiO2 surfaces, which is relevant to the behavior of iodide-containing compounds in specific chemical environments. rsc.org

In the context of related dioxolane systems, DFT calculations have been employed to:

Investigate the mechanism of retro-ene reactions, providing support for proposed mechanistic sequences. researchgate.net

Analyze the trans and cis influences in hypervalent iodine(III) complexes, quantifying these effects through parameters like bond distances and electron density. nih.gov

Predict the reactivity of dienophiles by introducing conformational strain, as demonstrated in the design of a cis-dioxolane-fused trans-cyclooctene (d-TCO) which showed enhanced reactivity. nih.govrsc.org

Elucidate reaction mechanisms and diastereoselectivities in phosphine-catalyzed annulations involving allenoates. rsc.org

Study the mechanism of cis/trans equilibration of alkenes catalyzed by iodine, revealing that the rate-determining step is the internal rotation of an iodo intermediate. uregina.ca

These applications highlight the power of DFT in providing detailed electronic and structural information that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. chemrxiv.org By simulating the motions of atoms and molecules, MD can reveal information about conformational changes, solvent effects, and the thermodynamics of chemical processes.

For systems containing dioxolane structures, MD simulations have been used to investigate the effects of pressure on initial chemical reactions. researchgate.net Although specific MD simulations for this compound are not extensively documented in the provided results, the methodology is highly applicable. For example, DFT-MD simulations have been used to study the initial decomposition reactions of complex molecules by calculating interatomic forces from quantum mechanics. researchgate.net Such simulations could elucidate the conformational preferences of the dioxolane ring in this compound and how it interacts with its environment.

Transition State Analysis and Energy Profiles

Understanding the mechanism of a chemical reaction requires the characterization of its transition states and the corresponding energy profiles. Computational methods are particularly adept at locating transition state structures and calculating their energies, providing critical insights into reaction kinetics and pathways.

For reactions involving dioxolane intermediates, computational studies have been crucial:

Transition state calculations for cis-dioxolane fused trans-cyclooctene (d-TCO) predicted a significant rate enhancement in reactions, which was later confirmed experimentally. nih.gov

In the iodine-catalyzed isomerization of alkenes, computational analysis identified the transition states for the iodine-association and cis/trans-isomerization steps. uregina.ca

DFT calculations on the reaction of allenoates with ketones helped in understanding the high cis-diastereoselectivities by analyzing the relative energies of transition states. rsc.org

For the formation of substituted 1,3-dioxolanes, a plausible reaction pathway involving a 1,3-dioxolan-2-yl cation intermediate has been proposed and supported by stereochemical outcomes. mdpi.comresearchgate.net

These studies underscore the importance of transition state analysis in explaining observed stereoselectivities and reaction rates.

Spectroscopic Techniques for Structural and Stereochemical Confirmation

Spectroscopic methods are the cornerstone of structural elucidation in chemistry, providing direct experimental evidence for the connectivity and three-dimensional arrangement of atoms in a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. deepdyve.com Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for assigning stereochemistry. NOESY detects through-space interactions between protons, providing information about their spatial proximity. libretexts.orgiranchembook.ir

For dioxolane derivatives, NOESY has been effectively used to:

Confirm the relative stereochemistry of substituents on the dioxolane ring. For example, the observation of a nuclear Overhauser effect (nOe) can confirm a cis configuration. mdpi.com

Determine the C4 stereochemistry in carbohydrate systems by observing strong NOE correlations between specific protons. csic.es

Unambiguously assign all fluorines in a mixture of cis- and trans-perfluoro-1,3-dimethylcyclohexane. researchgate.net

The ability of NOESY to reveal through-space correlations is invaluable for distinguishing between stereoisomers that may not be differentiable by other NMR techniques like COSY or HMBC. libretexts.org

Table 1: Representative Applications of NOESY in Stereochemical Assignment

| Compound Type | Interaction Observed | Inferred Stereochemistry | Reference |

|---|---|---|---|

| Substituted 1,3-Dioxolane | nOe between specific protons | cis configuration | mdpi.com |

| Carbohydrate-derived lactone | Strong NOE between H-C4 and H-C5 | cis relationship of 4-lactone ring protons | csic.es |

| Perfluorinated cyclic compounds | NOESY correlations between fluorine atoms | Unambiguous assignment of all inequivalent CF2 fluorines | researchgate.net |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). pg.edu.plsioc-journal.cn These methods are essential for determining the absolute configuration of chiral compounds. researchgate.netmdpi.com

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the molecule's stereochemical arrangement. pg.edu.plull.es

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of light. pbsiddhartha.ac.in An ORD curve can also reveal Cotton effects, which are indicative of the absolute configuration. ull.espbsiddhartha.ac.in

The application of these techniques often involves comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.net For dioxolane-containing structures, chiroptical methods have been used, for example, by derivatizing diols into biphenyl dioxolanes, where the sign of the Cotton effect in the CD spectrum can be related to the absolute configuration of the original diol. nih.gov

Table 2: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained | Key Feature |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. jasco-global.com | Absolute configuration, conformational analysis. ull.es | Positive or negative Cotton effects. pg.edu.pl |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. pbsiddhartha.ac.in | Absolute configuration. ull.es | Anomalous curves with peaks and troughs (Cotton effect). pbsiddhartha.ac.in |

Mass Spectrometry for Mechanistic Intermediates

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a powerful technique for the detection and characterization of transient and low-concentration intermediates in chemical reactions. journals.co.zanih.gov This method allows for the direct sampling of ions from the solution phase into the gas phase for mass analysis, providing a snapshot of the species present in a reacting mixture. nih.govwalisongo.ac.id While specific detailed studies on the mass spectrometric analysis of mechanistic intermediates for this compound are not extensively documented in peer-reviewed literature, the principles of using mass spectrometry to study related dioxolane and iodo-containing compounds can be extrapolated.

The investigation of reaction mechanisms using mass spectrometry often involves monitoring the reaction mixture over time to identify species that appear and then are consumed. These transient signals can correspond to key intermediates. Tandem mass spectrometry (MS/MS) is then frequently employed to gain structural information about these intermediates through collision-induced dissociation (CID). nih.gov In CID experiments, the ion of interest is isolated and subjected to collisions with an inert gas, causing it to fragment. The resulting fragmentation pattern provides valuable clues about the ion's structure.

In the context of reactions involving dioxolane moieties, a common intermediate that could potentially be observed by ESI-MS is the 1,3-dioxolan-2-ylium cation. mdpi.comresearchgate.net The formation of such cations is plausible in reactions involving the cleavage of a substituent at the 2-position of the dioxolane ring. For instance, studies on the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid have proposed the formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The detection of this cation by ESI-MS would provide strong evidence for its involvement in the reaction mechanism.

The table below illustrates a hypothetical scenario for the detection of a key intermediate and its fragments in a reaction involving a substituted dioxolane, based on general principles of mass spectrometry.

| m/z (mass-to-charge ratio) | Proposed Identity | Technique | Significance |

| [M+H]⁺ | Protonated starting material | ESI-MS | Confirms the presence of the reactant in the ionized state. |

| [Intermediate]⁺ | Dioxolanyl cation intermediate | ESI-MS | Direct evidence for the existence of a key mechanistic species. |

| [Fragment 1]⁺ | Fragment ion from CID | ESI-MS/MS | Structural elucidation of the intermediate. |

| [Fragment 2]⁺ | Another fragment ion from CID | ESI-MS/MS | Further confirmation of the intermediate's structure. |

| [P+H]⁺ | Protonated product | ESI-MS | Monitoring the formation of the final product over time. |

This table is a generalized representation and not based on specific experimental data for this compound.

Furthermore, in reactions involving organoiodine compounds, mass spectrometry can be utilized to observe intermediates in catalytic cycles or substitution reactions. For example, in palladium-catalyzed reactions of aryl iodides, ESI-MS has been used to detect palladium-containing intermediates, shedding light on the catalytic mechanism. rsc.org While not directly involving a dioxolane, these studies highlight the capability of mass spectrometry to probe the mechanistic details of reactions involving iodine-carbon bonds.

The study of radical cations as reactive intermediates is another area where ESI-MS has proven valuable. nih.gov In electron-transfer-initiated reactions, transient radical cations can be detected and characterized by ESI-MS/MS, providing direct evidence for their role in the reaction pathway. nih.gov

Derivatization Strategies for Advanced Research

Derivatization for Chiral Analysis and Separation

The analysis and separation of enantiomers are significant challenges in chemistry. Since enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. Derivatization offers a powerful solution by converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be readily separated. chiralpedia.com

The indirect method of chiral separation involves reacting a mixture of enantiomers with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). chiralpedia.com This reaction creates a mixture of diastereomers. For a molecule like (+)-cis-Dioxolane iodide, or more commonly its alcohol precursor, reacting with an enantiomerically pure CDA results in diastereomeric products that can be distinguished and separated using standard achiral chromatography. chiralpedia.comdokumen.pub

For example, the alcohol precursor to this compound can be esterified with a chiral acid like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. dokumen.pub This reaction would produce two different diastereomeric esters. These diastereomers exhibit different physical properties, including distinct retention times on a standard chromatography column and unique signals in NMR spectroscopy, allowing for both their separation and the determination of the original sample's enantiomeric purity. dokumen.pub

Table 1: Common Chiral Derivatizing Agents (CDAs) and their Target Functional Groups

| Chiral Derivatizing Agent (CDA) | Target Functional Group(s) | Resulting Derivative |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Alcohols, Amines | Diastereomeric Esters/Amides |

| (1S)-(-)-Camphanic chloride | Alcohols, Amines | Diastereomeric Esters/Amides |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines | Diastereomeric Thioureas |

| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Alcohols, Amines | Diastereomeric Carbamates |

In gas chromatography (GC), derivatization is often used to increase the volatility and thermal stability of polar compounds. researchgate.net For instance, the alcohol precursor of this compound could be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl (-OH) group into a nonpolar trimethylsilyl (-OTMS) ether. This change reduces intermolecular hydrogen bonding, lowers the boiling point, and results in sharper, more symmetrical peaks during GC analysis. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a chromophore or a fluorophore to the analyte. nih.gov This is particularly useful when the original compound, such as this compound, lacks a strong UV-absorbing or fluorescent moiety. Reacting its precursor with a tagging agent like dansyl chloride introduces a highly fluorescent group, enabling detection at very low concentrations with high sensitivity using a fluorescence detector. nih.gov

Table 2: Derivatization Reagents for Improved Chromatographic Analysis

| Technique | Derivatization Reagent | Target Functional Group | Purpose |

| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Carboxylic Acids, Amines | Increase volatility and thermal stability. researchgate.net |

| GC | Pentafluorobenzyl bromide (PFBBr) | Phenols, Carboxylic Acids | Introduce an electrophore for sensitive Electron Capture Detection (ECD). |

| HPLC | Dansyl Chloride | Alcohols, Amines, Phenols | Introduce a fluorescent tag for fluorescence detection. nih.gov |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Introduce a chromophore for UV-Vis detection. |

Formation of Diastereomeric Derivatives

Derivatization for Mechanistic Probing and Spectroscopic Tagging

Chemically modifying this compound can provide profound insights into reaction mechanisms and allow for the tracking of molecules in complex systems. By introducing specific isotopes or spectroscopic probes, researchers can follow the fate of the molecule through a reaction sequence. nih.gov

Spectroscopic tagging involves attaching a group with a distinct and easily detectable signal. For instance, attaching a fluorine-containing moiety allows for the use of ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range and low background noise, to monitor the molecule's transformations. The iodide itself can be considered a tag, as its substitution can be followed to understand reaction kinetics and stereochemical outcomes. For example, in a nucleophilic substitution reaction, the complete inversion of stereochemistry at the carbon bearing the iodide would provide strong evidence for an Sₙ2 mechanism.